![molecular formula C21H21NO2S2 B2790237 2-(ethylthio)-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide CAS No. 2034253-92-2](/img/structure/B2790237.png)
2-(ethylthio)-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide
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Overview
Description
2-(ethylthio)-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in various studies.
Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazoles have demonstrated antitumor and cytotoxic effects. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent cytotoxicity against prostate cancer cell lines . Investigating the mechanisms underlying this activity could lead to novel cancer therapies.
Chemical Reaction Accelerators
Thiazoles play a role as chemical reaction accelerators. Understanding their catalytic properties and applications in synthetic chemistry could be of interest.
Mechanism of Action
Target of Action
The compound “2-(ethylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide” is a thiazole derivative . Thiazole derivatives have been found to exhibit a wide range of therapeutic properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on their specific structure and the biological target they interact with . For instance, some thiazole derivatives have been found to inhibit certain enzymes, while others may interact with cellular receptors or other biological targets
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the associated biochemical pathways
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects that occur as a result of the compound’s interaction with its biological targets . These effects can include changes in cellular function, gene expression, protein synthesis, and other cellular processes
Action Environment
The action environment of a compound refers to how environmental factors can influence the compound’s action, efficacy, and stability . These factors can include temperature, pH, presence of other compounds, and other environmental conditions
properties
IUPAC Name |
2-ethylsulfanyl-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S2/c1-2-26-20-6-4-3-5-18(20)21(24)22-13-19(23)16-9-7-15(8-10-16)17-11-12-25-14-17/h3-12,14,19,23H,2,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAKWQZYQFSXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide |
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